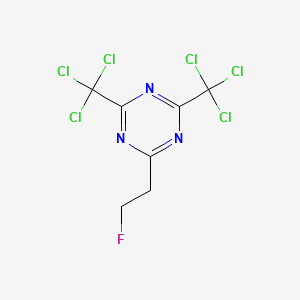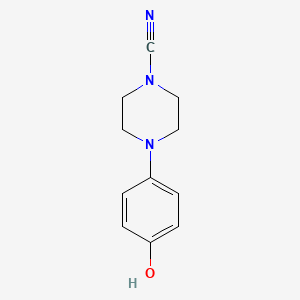
4-Bromo-2-ethenyl-1-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-ethenyl-1-nitrobenzene is an aromatic compound with a benzene ring substituted with a bromine atom, an ethenyl group, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethenyl-1-nitrobenzene typically involves multiple steps, starting from benzene. The general synthetic route includes:
Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Nitration: Introduction of a nitro group using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Vinylation: Introduction of an ethenyl group through a reaction such as the Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-ethenyl-1-nitrobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group, making further substitution reactions more challenging.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Bromination: Br2/FeBr3
Nitration: HNO3/H2SO4
Vinylation: Palladium catalyst, alkene
Reduction: H2, palladium catalyst
Major Products
Reduction: 4-Bromo-2-ethenyl-1-aminobenzene
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-Bromo-2-ethenyl-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs and active pharmaceutical ingredients.
Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-1-fluoro-2-nitrobenzene
- 2-Bromo-1-fluoro-4-nitrobenzene
- 1-Bromo-2,4-dinitrobenzene
Uniqueness
4-Bromo-2-ethenyl-1-nitrobenzene is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for further functionalization compared to other similar compounds that may lack this group.
Propiedades
| 112768-01-1 | |
Fórmula molecular |
C8H6BrNO2 |
Peso molecular |
228.04 g/mol |
Nombre IUPAC |
4-bromo-2-ethenyl-1-nitrobenzene |
InChI |
InChI=1S/C8H6BrNO2/c1-2-6-5-7(9)3-4-8(6)10(11)12/h2-5H,1H2 |
Clave InChI |
BGEMPXKJDVNAAB-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-](/img/structure/B14309797.png)
![4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14309824.png)
